N-(1H-Tetraazol-5-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
N-(1H-Tetraazol-5-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Brand Name:
Vulcanchem
CAS No.:
515858-91-0
VCID:
VC0507805
InChI:
InChI=1S/C10H11N5OS/c16-9(11-10-12-14-15-13-10)7-5-17-8-4-2-1-3-6(7)8/h5H,1-4H2,(H2,11,12,13,14,15,16)
SMILES:
C1CCC2=C(C1)C(=CS2)C(=O)NC3=NNN=N3
Molecular Formula:
C10H11N5OS
Molecular Weight:
249.29g/mol
N-(1H-Tetraazol-5-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
CAS No.: 515858-91-0
Main Products
VCID: VC0507805
Molecular Formula: C10H11N5OS
Molecular Weight: 249.29g/mol
CAS No. | 515858-91-0 |
---|---|
Product Name | N-(1H-Tetraazol-5-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Molecular Formula | C10H11N5OS |
Molecular Weight | 249.29g/mol |
IUPAC Name | N-(2H-tetrazol-5-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Standard InChI | InChI=1S/C10H11N5OS/c16-9(11-10-12-14-15-13-10)7-5-17-8-4-2-1-3-6(7)8/h5H,1-4H2,(H2,11,12,13,14,15,16) |
Standard InChIKey | JUKSGOINQUIJLT-UHFFFAOYSA-N |
SMILES | C1CCC2=C(C1)C(=CS2)C(=O)NC3=NNN=N3 |
Canonical SMILES | C1CCC2=C(C1)C(=CS2)C(=O)NC3=NNN=N3 |
PubChem Compound | 3516318 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume